3-Amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylic acid
Description
3-Amino-6-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an amino group at position 3 and a methoxy group at position 5.
Properties
Molecular Formula |
C9H9N3O3 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
3-amino-6-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H9N3O3/c1-15-5-2-3-6-11-7(9(13)14)8(10)12(6)4-5/h2-4H,10H2,1H3,(H,13,14) |
InChI Key |
SJKMRUZHQMCTSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=NC(=C2N)C(=O)O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with methoxyacetyl chloride, followed by cyclization with formic acid. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is sustainable and efficient .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-Amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of amino and methoxy groups allows for hydrogen bonding and other interactions, enhancing its binding affinity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
3-Aminoimidazo[1,2-a]pyridine-2-carboxylic Acid (Compound 5)
- Activity : Exhibits preferential COX-2 inhibition (IC₅₀ = 1.2 µM vs. COX-1 IC₅₀ = 15 µM) and potent anti-inflammatory effects in carrageenan-induced edema models, outperforming indomethacin .
- Safety: No gastroduodenal damage observed, a critical advantage over traditional NSAIDs .
6-Methoxyimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives
- Structure : Methoxy group at position 6.
- While direct data are unavailable, analogs like 6-methyl derivatives (e.g., 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid, CAS 80353-93-1) show moderate bioactivity, suggesting the methoxy group may optimize pharmacokinetics .
Chloro-Substituted Analogs
- Examples :
- 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 100001-79-4)
- 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 138642-97-4)
- Activity : Chlorine’s electron-withdrawing effects may reduce metabolic stability but improve target affinity. For instance, 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate (CAS 353258-35-2) exhibits strong enzyme interactions due to trifluoromethyl and chloro groups .
Methyl-Substituted Analogs
- Examples :
- 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 80353-93-1)
- 3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1227268-77-0)
- Activity: Methyl groups increase lipophilicity, enhancing membrane permeability.
Structural and Functional Comparison Table
Biological Activity
3-Amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial properties and potential therapeutic applications against resistant bacterial strains.
Chemical Structure and Properties
- Molecular Formula : C9H9N3O2
- Molecular Weight : 191.19 g/mol
- CAS Number : 1469153-22-7
The structure of 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylic acid features a methoxy group and an amino group, which contribute to its biological activity by allowing interactions with various biological targets.
Antimicrobial Properties
Research has highlighted the compound's significant antimicrobial activity , particularly against multidrug-resistant strains of Mycobacterium tuberculosis. The mechanism of action involves the inhibition of glutamine synthetase, an enzyme critical for bacterial survival. This inhibition disrupts the nitrogen metabolism in bacteria, leading to their death or stunted growth .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes:
- Glutamine Synthetase : As mentioned, this enzyme is vital for nitrogen assimilation in bacteria. The inhibition by 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylic acid suggests potential use in developing new antituberculosis drugs .
- Other Enzymes : Preliminary studies indicate that this compound might also interact with other enzymes involved in metabolic pathways, making it a candidate for broader therapeutic applications .
Case Study: Antitubercular Activity
In a study focusing on the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives, 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylic acid was found to exhibit promising activity against Mycobacterium tuberculosis strains that are resistant to conventional therapies. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of standard treatments .
Comparative Studies
A comparative analysis of similar compounds revealed that 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylic acid possesses a unique profile that distinguishes it from other imidazo derivatives. For instance:
| Compound Name | Molecular Formula | Antimicrobial Activity |
|---|---|---|
| 3-Amino-6-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid | C9H9N3O2 | High against MDR-TB |
| 3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid | C9H8N3O2 | Moderate |
| 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | C9H8ClN3O2 | Low |
This table illustrates how the unique substitution pattern of 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylic acid enhances its antimicrobial potency compared to structurally similar compounds .
Synthesis Methods
The synthesis of 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylic acid can be achieved through several methods:
- Condensation Reactions : Involves the reaction of 2-amino-pyridine derivatives with appropriate aldehydes or ketones.
- Multicomponent Reactions : Combines multiple reactants in a single step to form the desired product.
- Oxidative Coupling : Utilizes oxidizing agents to facilitate the formation of the imidazo structure.
These methods not only facilitate the production of the compound but also allow for modifications that could enhance its biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
